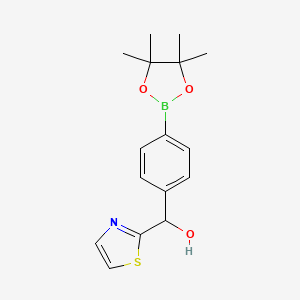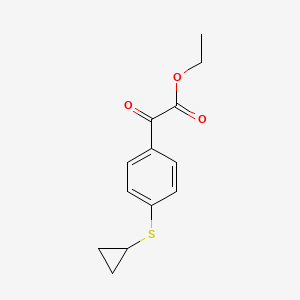![molecular formula C12H8F3N3O2 B1393490 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid CAS No. 1216958-06-3](/img/structure/B1393490.png)
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid
Overview
Description
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” is a compound that belongs to the class of organic compounds known as benzanilides . It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives, and can be used in the detection of their activity as antileukemia agents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzoic acid group attached to a pyrimidine ring with a trifluoromethyl group . The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available literature, it is known that trifluoromethylated pyrimidines can be used as intermediates in the synthesis of various biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.21 . Further details about its physical and chemical properties were not found in the available literature.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid and its derivatives are used in regioselective synthesis processes. For instance, a study details the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, emphasizing good yields and short reaction times (Quiroga et al., 2007).
Precursor for Heterocyclic Systems : This compound acts as a precursor in the synthesis of various heterocyclic systems. One research outlines the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids, demonstrating its versatility in chemical synthesis (Hordiyenko et al., 2020).
Pharmaceutical and Biological Research
Drug Development : The compound is a key intermediate in the synthesis of drugs like Nilotinib, a selective inhibitor of tyrosine kinase. This highlights its role in developing targeted therapies for diseases such as cancer (Yankun et al., 2011).
Antimicrobial and Insecticidal Potential : Derivatives of this compound have been evaluated for their insecticidal activity and potential against various microorganisms, indicating its role in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Materials Science
- Luminescent Properties : Some derivatives exhibit luminescent properties in solutions and solid states, which could be leveraged in materials science, particularly in the development of optoelectronic devices (Srivastava et al., 2017).
Dual Inhibitor Synthesis
- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : The compound is integral in synthesizing inhibitors targeting thymidylate synthase and dihydrofolate reductase, enzymes crucial in cellular replication and growth. This has implications in cancer therapy (Gangjee et al., 2008).
Analytical Chemistry
- Development of Fluorescence Probes : Derivatives have been used to develop novel fluorescence probes capable of detecting highly reactive oxygen species, instrumental in biological and chemical analysis (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosine-protein kinase . This enzyme acts as a cell-surface receptor for various proteins and regulates angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have exhibited improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to affect pathways related to angiogenesis and endothelial cell survival .
Result of Action
Similar compounds have been known to regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Biochemical Analysis
Biochemical Properties
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-5-4-9(18-11)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFXDIMUPMENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)



![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)


![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)

